molecular formula C21H21N3O5S B2763292 2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 897614-32-3

2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No. B2763292
CAS RN: 897614-32-3
M. Wt: 427.48
InChI Key: NUHUVTXZHDVXTH-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community. This compound has shown promising results in various scientific research fields, including cancer research, inflammation, and neurological disorders.

Scientific Research Applications

Antimicrobial Potential

  • Synthesis and Antimicrobial Evaluation : Novel heterocyclic compounds incorporating sulfamoyl moiety, related to the chemical structure , have been synthesized and evaluated as antimicrobial agents. These compounds, including pyridone and thiazole derivatives, have shown promising results against both bacterial and fungal strains, demonstrating their potential in antimicrobial applications (Darwish et al., 2014).

  • Synthesis, Antimicrobial Activity, and Quantum Calculations : Another study focused on the reactivity of similar compounds, leading to the creation of novel sulfonamide derivatives with significant antimicrobial activity. The correlation between experimental and theoretical calculations in this study provided a strong foundation for the development of these compounds (Fahim & Ismael, 2019).

Antioxidant Activity

  • Synthesis and Antioxidant Activity : Research into amidomethane sulfonyl-linked bis heterocycles, derived from compounds similar to 2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, has shown these compounds to exhibit excellent antioxidant activity. This study highlights the potential of such compounds in the development of new antioxidants (Talapuru et al., 2014).

Drug Development and Molecular Docking Studies

  • Theoretical Investigation in Antimalarial and COVID-19 Drug Research : Some sulfonamide derivatives, closely related to the chemical structure , have been investigated for their potential as antimalarial drugs and were also studied in the context of COVID-19. These studies involved computational calculations and molecular docking, showing promise in drug development (Fahim & Ismael, 2021).

Enzymatic and Oxidative Applications

  • Dimethoxyphenol Oxidase Activity in Microbial Proteins : Research on 2,6-Dimethoxyphenol, a compound related to 2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, has been utilized to measure oxidase activity in various microbial proteins. This study expands the understanding of the multiple functions of such proteins in microorganisms (Solano et al., 2001).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s worth noting that the biological activity of similar compounds can vary greatly depending on the spatial orientation of substituents and the presence of different stereoisomers .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-28-18-9-7-14(11-19(18)29-2)12-20(25)22-16-6-4-5-15(13-16)17-8-10-21(24-23-17)30(3,26)27/h4-11,13H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHUVTXZHDVXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

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